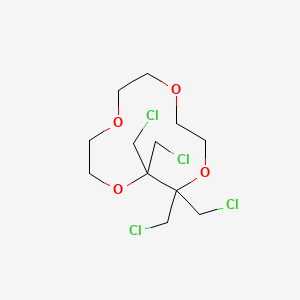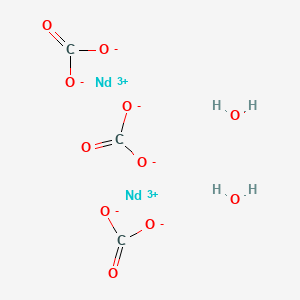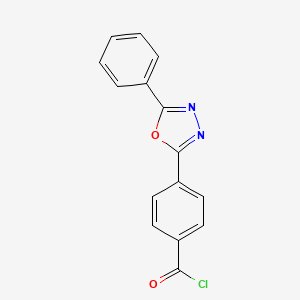
3-Ethyl-3-methyl-6-propyloxan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3-methyl-6-propyloxan-2-one is an organic compound belonging to the class of oxanones It is characterized by a six-membered ring containing an oxygen atom and various alkyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-methyl-6-propyloxan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-ethyl-3-methylpentan-2-one with propylmagnesium bromide, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include:
Temperature: 0-50°C
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Catalyst: Acidic catalysts like sulfuric acid or p-toluenesulfonic acid
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized for large-scale synthesis, including:
High-pressure reactors: to enhance reaction rates
Automated control systems: for precise temperature and catalyst management
Purification steps: such as distillation or recrystallization to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-methyl-6-propyloxan-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation or alkylation reactions using reagents like halogens (Cl2, Br2) or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of light or heat.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives or alkylated products.
Scientific Research Applications
3-Ethyl-3-methyl-6-propyloxan-2-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-methyl-6-propyloxan-2-one involves its interaction with molecular targets through various pathways:
Molecular Targets: Enzymes or receptors that the compound binds to, influencing their activity.
Pathways Involved: Modulation of metabolic pathways, inhibition of enzyme activity, or interaction with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-3-methylhexan-2-one
- 3-Propyl-3-methylpentan-2-one
- 3-Ethyl-3-methylheptan-2-one
Comparison
3-Ethyl-3-methyl-6-propyloxan-2-one is unique due to its oxanone ring structure, which imparts distinct chemical and physical properties compared to its linear or branched counterparts
Properties
CAS No. |
62453-18-3 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
3-ethyl-3-methyl-6-propyloxan-2-one |
InChI |
InChI=1S/C11H20O2/c1-4-6-9-7-8-11(3,5-2)10(12)13-9/h9H,4-8H2,1-3H3 |
InChI Key |
HCBGSVWZQDCIPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(C(=O)O1)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6,6-Trimethyl-1-phenyl-2-azabicyclo[3.1.0]hex-2-ene](/img/structure/B14517438.png)
![1-[3-(2-Methylphenoxy)-3-phenylpropyl]piperidine](/img/structure/B14517445.png)
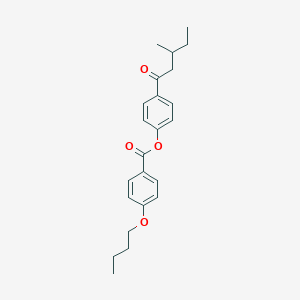
![1,3-Dioxo-6-phenyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl acetate](/img/structure/B14517456.png)
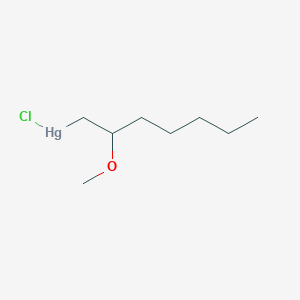
![Naphth[2,1-d]-1,2,3-oxadiazole-6-sulfonic acid, sodium salt](/img/structure/B14517468.png)
![3-Amino-2,4,6-triiodo-N-methyl-5-[(2-oxopropyl)amino]benzamide](/img/structure/B14517469.png)
